molecular formula C12H12N2O2 B15209727 5-(4-Ethylphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-12-9

5-(4-Ethylphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B15209727
CAS No.: 89205-12-9
M. Wt: 216.24 g/mol
InChI Key: DESVPIPCCMFTOP-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)oxazole-4-carboxamide is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethylphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxamides .

Scientific Research Applications

5-(4-Ethylphenyl)oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness: 5-(4-Ethylphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Properties

CAS No.

89205-12-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)11-10(12(13)15)14-7-16-11/h3-7H,2H2,1H3,(H2,13,15)

InChI Key

DESVPIPCCMFTOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)N

Origin of Product

United States

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